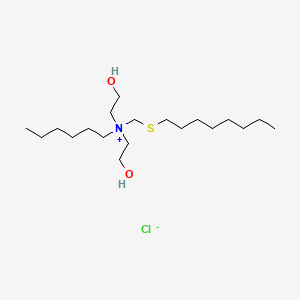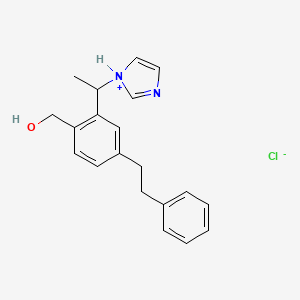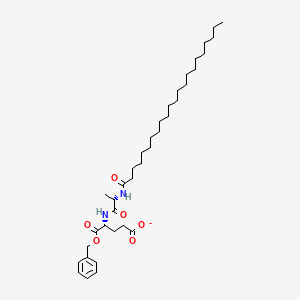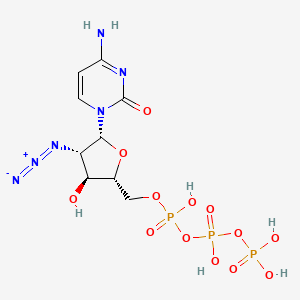
hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride is a quaternary ammonium compound known for its surfactant properties. This compound is used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride typically involves the reaction of hexylamine with 2-chloroethanol to form hexyl-bis(2-hydroxyethyl)amine. This intermediate is then reacted with octylsulfanylmethyl chloride to form the final quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through processes such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or hydroxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mecanismo De Acción
The mechanism of action of hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This antimicrobial action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride can be compared with other quaternary ammonium compounds such as:
Dodecyltrimethylammonium chloride: Similar surfactant properties but with a different alkyl chain length.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Cetylpyridinium chloride: Commonly used in oral care products for its antimicrobial properties.
This compound is unique due to its specific combination of alkyl chains and functional groups, which confer distinct properties and applications.
Propiedades
Número CAS |
78865-85-7 |
|---|---|
Fórmula molecular |
C19H42ClNO2S |
Peso molecular |
384.1 g/mol |
Nombre IUPAC |
hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride |
InChI |
InChI=1S/C19H42NO2S.ClH/c1-3-5-7-9-10-12-18-23-19-20(14-16-21,15-17-22)13-11-8-6-4-2;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LJXFSTOVEMGZKN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCSC[N+](CCCCCC)(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)



